Mazdutide

Type 2 Diabetes Obesity GLP-1/GCGR Dual Agonist

Mazdutide is the world's first approved GLP-1R/GCGR dual agonist—mechanistically distinct from GLP-1 mono-agonists (semaglutide, liraglutide) and the GLP-1/GIP co-agonist tirzepatide. Its concurrent GCGR activation drives adipose thermogenesis and white-to-brown fat conversion. In phase 3 head-to-head trials, mazdutide delivered superior composite efficacy vs semaglutide (48.0% vs 21.0% achieving HbA1c <7.0% + ≥10% weight loss; p<0.001) and reduced liver fat by up to 68.8%. Clinically optimized in East Asian populations. Essential active comparator for next-generation incretin-based clinical programs.

Molecular Formula C207H317N45O65
Molecular Weight 4476 g/mol
CAS No. 2259884-03-0
Cat. No. B15606927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMazdutide
CAS2259884-03-0
Molecular FormulaC207H317N45O65
Molecular Weight4476 g/mol
Structural Identifiers
InChIInChI=1S/C207H317N45O65/c1-116(2)93-144(189(295)230-138(70-76-168(271)272)179(285)221-107-162(264)219-109-166(268)252-86-46-57-157(252)201(307)245-154(110-253)181(287)220-106-159(213)261)234-190(296)145(94-117(3)4)236-194(300)151(100-127-104-218-133-52-37-36-51-131(127)133)240-188(294)142(73-79-171(277)278)233-202(308)174(119(7)8)249-197(303)149(96-123-47-30-28-31-48-123)238-187(293)141(72-78-170(275)276)231-183(289)135(56-41-45-83-215-164(266)113-316-91-90-315-88-85-217-165(267)114-317-92-89-314-87-84-216-160(262)75-69-143(205(311)312)225-161(263)58-34-26-24-22-20-18-16-14-15-17-19-21-23-25-27-35-59-167(269)270)226-177(283)120(9)224-182(288)134(53-38-42-80-208)227-184(290)136(54-39-43-81-209)228-186(292)140(71-77-169(273)274)232-195(301)152(102-172(279)280)241-191(297)146(95-118(5)6)235-192(298)147(98-125-60-64-129(258)65-61-125)237-185(291)137(55-40-44-82-210)229-199(305)155(111-254)244-193(299)148(99-126-62-66-130(259)67-63-126)239-196(302)153(103-173(281)282)242-200(306)156(112-255)246-204(310)176(122(11)257)250-198(304)150(97-124-49-32-29-33-50-124)243-203(309)175(121(10)256)248-163(265)108-222-180(286)139(68-74-158(212)260)247-206(313)207(12,13)251-178(284)132(211)101-128-105-214-115-223-128/h28-33,36-37,47-52,60-67,104-105,115-122,132,134-157,174-176,218,253-259H,14-27,34-35,38-46,53-59,68-103,106-114,208-211H2,1-13H3,(H2,212,260)(H2,213,261)(H,214,223)(H,215,266)(H,216,262)(H,217,267)(H,219,264)(H,220,287)(H,221,285)(H,222,286)(H,224,288)(H,225,263)(H,226,283)(H,227,290)(H,228,292)(H,229,305)(H,230,295)(H,231,289)(H,232,301)(H,233,308)(H,234,296)(H,235,298)(H,236,300)(H,237,291)(H,238,293)(H,239,302)(H,240,294)(H,241,297)(H,242,306)(H,243,309)(H,244,299)(H,245,307)(H,246,310)(H,247,313)(H,248,265)(H,249,303)(H,250,304)(H,251,284)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,311,312)/t120-,121+,122+,132-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,174-,175-,176-/m0/s1
InChIKeyXRBYWQZGSZWYEJ-HMQIFOERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mazdutide (2259884-03-0) Procurement Guide: GLP-1/GCGR Dual Agonist Differentiation


Mazdutide (CAS 2259884-03-0), also known as IBI362 or LY3305677, is a synthetic peptide analogue of oxyntomodulin that functions as a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) [1]. It was originally developed by Eli Lilly and subsequently licensed to Innovent Biologics for development and commercialization in Greater China [2]. As the world's first GCG/GLP-1 dual receptor agonist approved for both weight management and type 2 diabetes, mazdutide represents a distinct mechanistic class from single-target GLP-1 receptor agonists (e.g., semaglutide, liraglutide, dulaglutide) and the GLP-1/GIP dual agonist tirzepatide [3].

Why Mazdutide (2259884-03-0) Cannot Be Substituted with In-Class GLP-1 Analogs


Substitution of mazdutide with single-target GLP-1 receptor agonists (e.g., semaglutide, liraglutide, dulaglutide) or even the GLP-1/GIP dual agonist tirzepatide is not scientifically justifiable due to fundamental mechanistic divergence [1]. Mazdutide's concurrent activation of the glucagon receptor (GCGR) confers distinct pharmacodynamic effects—including enhanced energy expenditure via adipose tissue thermogenesis and white-to-brown fat conversion—that are absent from GLP-1 mono-agonists and not replicated by GLP-1/GIP co-agonists [2]. This mechanistic difference translates into quantitatively superior composite efficacy on glycemic control plus weight loss versus semaglutide in direct head-to-head phase 3 trials [3], as well as unique hepatic benefits in MASLD populations not observed with comparator agents [4]. Furthermore, mazdutide's clinical development was conducted almost exclusively in Chinese patient populations, yielding dose-response and tolerability profiles specifically optimized for this demographic—a critical procurement consideration for research or clinical programs targeting East Asian cohorts [5].

Mazdutide (2259884-03-0) Quantitative Differentiation Evidence vs. Semaglutide, Dulaglutide, and Placebo


Head-to-Head Superiority vs. Semaglutide: Composite HbA1c + Weight Loss Endpoint (DREAMS-3 Phase 3)

In the DREAMS-3 phase 3 trial (N=349 Chinese adults with T2D and obesity, mean BMI 32.98 kg/m², mean HbA1c 8.02%), mazdutide 6 mg once-weekly demonstrated statistically significant superiority over semaglutide 1 mg once-weekly on the composite primary endpoint of achieving both HbA1c <7.0% and ≥10% body weight reduction at 32 weeks [1][2]. This direct head-to-head comparison represents the first and only phase 3 trial globally to benchmark a GCG/GLP-1 dual agonist against the GLP-1 market leader semaglutide [3].

Type 2 Diabetes Obesity GLP-1/GCGR Dual Agonist

Superior HbA1c and Weight Reduction vs. Dulaglutide (DREAMS-2 Phase 3)

The phase 3 DREAMS-2 trial (N=731 Chinese adults with T2D, mean baseline HbA1c 8.22%, mean BMI 27.91 kg/m²) compared mazdutide 4 mg and 6 mg once-weekly versus dulaglutide 1.5 mg once-weekly over 28 weeks [1]. Both mazdutide doses demonstrated superior reductions in HbA1c and body weight relative to dulaglutide, with the 6 mg dose achieving the largest magnitude of effect [2].

Type 2 Diabetes GLP-1RA Comparator Glycemic Control

Weight Loss Magnitude: Dose-Dependent Superiority Over Dulaglutide (DREAMS-2 Phase 3)

In the DREAMS-2 phase 3 trial, mazdutide demonstrated substantially greater weight reduction compared to dulaglutide, with the 4 mg dose achieving more than triple the weight loss of dulaglutide [1]. The proportion of patients achieving clinically meaningful ≥5% weight loss was markedly higher with mazdutide [2].

Obesity Weight Management GLP-1/GCGR Dual Agonist

Liver Fat Reduction and Steatosis Resolution in MASLD Population (Phase 2)

In a 48-week randomized, placebo-controlled phase 2 trial (N=179 adults with obesity; subset of 121 with baseline liver fat ≥5% included in MASLD analysis), mazdutide demonstrated significant, dose-dependent reductions in liver fat content measured by MRI and high rates of complete steatosis resolution [1]. This hepatic benefit profile is mechanistically linked to GCGR activation and is not a class effect shared with GLP-1 mono-agonists [2].

MASLD NAFLD Hepatic Steatosis GLP-1/GCGR Dual Agonist

Weight Loss Magnitude in Obesity Without Diabetes: GLORY-1 Phase 3 Results

The GLORY-1 phase 3 trial (N=610 Chinese adults with overweight or obesity) evaluated mazdutide 4 mg and 6 mg once-weekly versus placebo over 48 weeks [1]. Mazdutide demonstrated robust, dose-dependent weight loss that substantially exceeded the placebo response [2].

Obesity Weight Management GLP-1/GCGR Dual Agonist

Geographic Exclusivity and Territorial Patent Rights Structure

Mazdutide's intellectual property and commercialization rights are territorially segmented. Eli Lilly, the original patent holder, retains global rights outside Greater China, while Innovent Biologics holds exclusive development and commercialization rights within China (including mainland China, Hong Kong, Macau, and Taiwan) under a 2019 licensing agreement [1][2]. This territorial bifurcation has direct procurement implications depending on the user's geographic location and intended use.

Patent Exclusivity Licensing Procurement Restrictions

Optimal Scientific and Procurement Application Scenarios for Mazdutide (2259884-03-0)


Head-to-Head Comparator Studies Against GLP-1 Mono-Agonists in T2D with Obesity

Mazdutide is optimally deployed as the active comparator arm in clinical trials evaluating novel incretin-based therapies for type 2 diabetes with comorbid obesity. The DREAMS-3 phase 3 trial established mazdutide's superiority over semaglutide 1 mg on the composite endpoint of HbA1c <7.0% plus ≥10% weight loss (48.0% vs. 21.0%, p < 0.001) [1], providing a high-performance benchmark for testing next-generation agents. Similarly, DREAMS-2 demonstrated superiority over dulaglutide 1.5 mg on both HbA1c reduction and weight loss [2]. For procurement supporting clinical development programs, mazdutide represents the most potent commercially available GLP-1-based comparator against which to position novel therapeutics.

Mechanistic Investigation of GCGR-Mediated Hepatic Effects in MASLD/NAFLD

Mazdutide's unique dual GLP-1R/GCGR agonism makes it the preferred tool compound for investigating glucagon receptor-mediated hepatic lipid metabolism. Phase 2 data demonstrated that mazdutide reduces liver fat content by 53.5-68.8% versus 14.1% with placebo at 32 weeks (p < 0.01), with complete steatosis resolution achieved in >60% of patients receiving 10-16 mg doses versus 13% with placebo [3]. This hepatic efficacy profile is mechanistically distinct from GLP-1 mono-agonists and GLP-1/GIP co-agonists, making mazdutide essential for research programs examining the therapeutic potential of GCGR activation in metabolic liver disease.

East Asian Population-Specific Metabolic Studies and Real-World Evidence Generation

Mazdutide's clinical development program was conducted almost exclusively in Chinese patient populations, with phase 3 trials (DREAMS-1, DREAMS-2, DREAMS-3, GLORY-1) collectively enrolling over 2,000 Chinese adults [4]. This demographic specificity provides uniquely robust dose-response and safety data for East Asian populations, where body composition and metabolic responses to incretin therapies may differ from Western cohorts [5]. For research institutions or pharmaceutical developers targeting Asian markets, mazdutide offers population-validated data that globally developed comparators cannot match, supporting both clinical trial design and real-world evidence generation in this demographic.

China-Based Clinical Supply and Local Regulatory Pathway Navigation

Given Innovent Biologics' exclusive commercialization rights in Greater China [6], mazdutide is the only GLP-1/GCGR dual agonist with established Chinese regulatory approval (for both weight management and T2D) and local manufacturing infrastructure. For organizations conducting clinical trials within China or seeking to understand the Chinese regulatory pathway for incretin-based therapies, mazdutide provides a case study in domestic innovation and approval. Procurement within China follows established commercial pharmaceutical channels, whereas procurement outside China requires alternative sourcing strategies distinct from those used for globally available GLP-1RAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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